molecular formula C21H19N3O3 B1596467 (2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid CAS No. 57105-53-0

(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

Cat. No.: B1596467
CAS No.: 57105-53-0
M. Wt: 361.4 g/mol
InChI Key: FOSPCYZZRVNHJS-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-acetyl-L-tryptophan can be synthesized through the L-tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA). This process involves the conversion of L-tryptophan to indole-3-acetic acid via several enzymatic steps . The reaction conditions typically involve the use of physiological precursors and specific enzymes to facilitate the conversion.

Industrial Production Methods: Industrial production methods for indole-3-acetyl-L-tryptophan are not extensively documented. the synthesis of related compounds often involves microbial fermentation processes, where specific strains of bacteria or fungi are used to produce the desired compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Indole-3-acetyl-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvent systems to optimize the reaction yield .

Major Products: The major products formed from these reactions include various derivatives of indole-3-acetyl-L-tryptophan, such as oxidized, reduced, and substituted forms of the compound .

Mechanism of Action

The mechanism of action of indole-3-acetyl-L-tryptophan involves its role in the regulation of auxin activity. Auxins are plant hormones that control various aspects of plant growth and development, including cell division, elongation, and differentiation . Indole-3-acetyl-L-tryptophan acts as a precursor to indole-3-acetic acid, which is a key auxin in plants. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in auxin biosynthesis and signaling .

Comparison with Similar Compounds

Uniqueness: Indole-3-acetyl-L-tryptophan is unique due to its role as an indole-3-acetyl-amino acid conjugate, which is involved in the regulatory mechanisms for the control of auxin activity. This distinguishes it from other similar compounds that primarily function as auxins or their intermediates .

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSPCYZZRVNHJS-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349334
Record name N-[(1H-Indol-3-yl)acetyl]-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57105-53-0
Record name N-[(1H-Indol-3-yl)acetyl]-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
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(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
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(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
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(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
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(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
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(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

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